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1,2-Dioleoyl-sn-glycero-3-

phosphate

CAS No.: 14268-17-8

Cat. No.: B1236662

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,2-dioleoyl-sn-glycero-3-phosphate (DOPA) is an anionic phospholipid that is gaining

significant interest in the field of drug delivery for the formulation of lipid-based nanoparticles.

Its unique properties, including a negatively charged headgroup and unsaturated acyl chains,

make it a versatile component for creating stable and effective nanocarriers for a variety of

therapeutic agents, including small molecules and nucleic acids.

These application notes provide detailed protocols for the preparation of DOPA-containing

nanoparticles, summarize key quantitative data from various formulations, and illustrate the

cellular signaling pathways potentially modulated by these nanoparticles.
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The following tables summarize the typical physicochemical properties of nanoparticles

formulated with DOPA lipid. These values can be influenced by the specific formulation

parameters, including the lipid composition, drug-to-lipid ratio, and preparation method.
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Table 1: Characterization of DOPA-Lipid Containing Nanoparticles. DLS: Dynamic Light

Scattering.

Experimental Protocols
Protocol 1: Preparation of DOPA-Lipid Coated Calcium
Phosphate Nanoparticles for siRNA Delivery
This protocol is adapted from a method for preparing lipid-coated calcium phosphate (LCP)

nanoparticles for siRNA delivery.[1]
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Materials:

1,2-dioleoyl-sn-glycero-3-phosphate (DOPA)

Calcium Chloride (CaCl₂)

Disodium Phosphate (Na₂HPO₄)

siRNA

Cyclohexane

Igepal CO-520

Chloroform

Ethanol

DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) or DOPC (1,2-dioleoyl-sn-glycero-3-

phosphocholine)

Cholesterol

DSPE-PEG-Anisamide (for targeted delivery)

Tris-HCl buffer (5 mM, pH 7.4)

Procedure:

Formation of siRNA-loaded Calcium Phosphate Core:

Prepare a water-in-oil reverse microemulsion by dispersing a solution of CaCl₂ and siRNA

in a Cyclohexane/Igepal CO-520 mixture.

In a separate microemulsion, disperse a solution of Na₂HPO₄.

Add a chloroform solution of DOPA to the phosphate-containing microemulsion.
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Mix the two microemulsions for 20 minutes to allow the formation of DOPA-coated calcium

phosphate nanoparticles encapsulating the siRNA.

Precipitate the nanoparticles by adding ethanol and centrifuge to pellet the particles.

Formation of the Outer Lipid Layer:

Prepare a lipid film of DOTAP/Cholesterol or DOPC/Cholesterol and DSPE-PEG-

Anisamide by evaporating the organic solvent.

Hydrate the lipid film with Tris-HCl buffer.

Add the DOPA-coated calcium phosphate nanoparticles to the hydrated lipid mixture to

form the final lipid-coated nanoparticles (LCP-II).

Characterization:

Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).

Analyze the morphology of the nanoparticles by Transmission Electron Microscopy (TEM).

Quantify the siRNA encapsulation efficiency using a suitable fluorescence-based assay.

Protocol 2: Preparation of DOPA-Containing Liposomes
for Small Molecule Drug Delivery (e.g., Doxorubicin)
This is a general protocol based on the thin-film hydration method for preparing liposomes

containing an anionic lipid like DOPA for the encapsulation of a hydrophilic drug such as

doxorubicin hydrochloride.

Materials:

1,2-dioleoyl-sn-glycero-3-phosphate (DOPA)

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

Cholesterol

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1236662/docs?utm_src=pdf-body#application-notes-and-protocols-for-dopa-lipid-in-nanoparticle-formulation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236662?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Doxorubicin HCl

Chloroform

Methanol

Phosphate Buffered Saline (PBS), pH 7.4

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Lipid Film Formation:

In a round-bottom flask, dissolve the desired molar ratio of DOPC, cholesterol, and DOPA

in a chloroform/methanol mixture (e.g., 2:1 v/v). A typical molar ratio could be

DOPC:Cholesterol:DOPA (e.g., 50:40:10).

Remove the organic solvent using a rotary evaporator under reduced pressure to form a

thin lipid film on the wall of the flask.

Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual

solvent.

Hydration and Liposome Formation:

Hydrate the lipid film with a solution of doxorubicin in PBS at a desired concentration. The

hydration should be performed above the phase transition temperature of the lipids.

Vortex the flask to detach the lipid film and form a suspension of multilamellar vesicles

(MLVs).

Extrusion for Size Reduction:

To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion

through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-

extruder. Perform at least 11 passes through the membrane.
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Purification and Characterization:

Remove the unencapsulated doxorubicin by size exclusion chromatography or dialysis.

Determine the particle size, PDI, and zeta potential by DLS.

Quantify the doxorubicin encapsulation efficiency by measuring the absorbance or

fluorescence of the encapsulated drug after disrupting the liposomes with a detergent.

Visualizations
Experimental Workflow: Lipid-Coated Calcium
Phosphate Nanoparticle Synthesis
Caption: Workflow for synthesizing DOPA-lipid coated calcium phosphate nanoparticles.

Signaling Pathway: Potential Activation of mTOR by
Phosphatidic Acid
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Caption: Simplified mTOR signaling pathway potentially activated by phosphatidic acid.

Signaling Pathway: Potential Ligand-Independent EGFR
Endocytosis by Phosphatidic Acid
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Caption: EGFR endocytosis pathway potentially modulated by phosphatidic acid.
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Discussion
The inclusion of DOPA lipid in nanoparticle formulations offers several advantages. Its anionic

nature can influence the surface charge of the nanoparticles, which in turn affects their stability,

biodistribution, and cellular uptake. The negative charge can also facilitate the encapsulation of

positively charged drugs through electrostatic interactions.

The signaling roles of phosphatidic acid, the headgroup of DOPA, are of particular interest. As

illustrated, PA has been shown to be a critical component in the mTOR signaling pathway,

which is a central regulator of cell growth and proliferation.[5][6] By activating mTORC1, DOPA-

containing nanoparticles could potentially have a synergistic effect when delivering anti-cancer

drugs that target this pathway.

Furthermore, the ability of PA to induce ligand-independent endocytosis of the Epidermal

Growth Factor Receptor (EGFR) presents another intriguing possibility for therapeutic

intervention.[7] This mechanism could be exploited to modulate the activity of EGFR, which is

often overexpressed in cancer cells.

Conclusion
DOPA lipid is a promising excipient for the development of advanced nanoparticle-based drug

delivery systems. Its unique physicochemical properties and its potential to engage with key

cellular signaling pathways open up new avenues for designing more effective and targeted

therapies. The protocols and data presented here provide a foundation for researchers to

explore the full potential of DOPA lipid in their nanoparticle formulations. Further research is

warranted to fully elucidate the in vivo behavior and therapeutic efficacy of DOPA-containing

nanoparticles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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